molecular formula C9H6FNOS B1454055 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One CAS No. 1095051-79-8

4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One

Cat. No. B1454055
CAS RN: 1095051-79-8
M. Wt: 195.22 g/mol
InChI Key: WPBUAOKGWQBCMU-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-one (4-FPT) is a synthetic compound with potential applications in scientific research. It is a member of the thiazol-2-one family and is related to other compounds such as thiazolidinones, thiazolines, and thiazolones. 4-FPT has been studied for its potential as a drug target and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis and chemotherapy. Research indicates that analogues of this compound, such as FPMINT, show selective inhibition towards ENT2 over ENT1, which could lead to the development of new pharmacological agents .

Difluoromethylation Processes

In the field of organic synthesis, particularly in the late-stage functionalization of molecules, difluoromethylation is a crucial reaction. The compound could be involved in the development of novel difluoromethylation reagents, which are essential for introducing CF2H groups into various molecular scaffolds .

Focal Adhesion Kinase (FAK) Inhibition

FAK is a common target in cancer research, and small-molecule inhibitors are in clinical testing. The structure of 4-(2-Fluorophenyl)-1,3-Thiazol-2(3h)-One could be beneficial in designing inhibitors that bind to the hinge region of FAK, providing a pathway for the development of new oncology treatments .

Development of Non-Ozone Depleting Difluorocarbene Reagents

The compound may play a role in the creation of non-ozone depleting difluorocarbene reagents. These reagents are used for X–CF2H bond formation, where X can be carbon, oxygen, nitrogen, or sulfur, and are significant for environmental chemistry .

properties

IUPAC Name

4-(2-fluorophenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUAOKGWQBCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-One interact with BRD4 bromodomain 1 and what are the potential downstream effects?

A1: The research paper titled "Brd4 Bromodomain 1 complex with 4-(2-FLUOROPHENYL)-1,3-THIAZOL-2(3H)-ONE inhibitor" [] investigates the binding interaction of this specific compound with the BRD4 bromodomain 1. While the abstract doesn't provide details about the interaction mechanism or downstream effects, it suggests that 4-(2-Fluorophenyl)-1,3-Thiazol-2(3H)-One acts as an inhibitor of BRD4 bromodomain 1.

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